4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine
Description
4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a 2-aminopyrimidine core substituted with a methyl group at position 6 and a 3-ethylpyrazine moiety at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as kinases and receptors.
Properties
CAS No. |
913322-76-6 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(3-ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H13N5/c1-3-8-10(14-5-4-13-8)9-6-7(2)15-11(12)16-9/h4-6H,3H2,1-2H3,(H2,12,15,16) |
InChI Key |
HSLYYSQYTUPHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C2=NC(=NC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis and Functionalization
A common approach to pyrimidine derivatives involves starting from 2-amino-4,6-dichloropyrimidine or related intermediates. These can be selectively substituted at the 4- and 6-positions by nucleophilic aromatic substitution reactions with appropriate nucleophiles.
- For example, 2-amino-4,6-dichloropyrimidine can be reacted with alkoxides or amines to replace chlorine atoms selectively.
- The methyl group at the 6-position can be introduced via methylation or by using methyl-substituted precursors.
Preparation of 2-Amino-4,6-Dichloropyrimidine Intermediates
According to patent literature, 2-amino-4,6-dichloropyrimidine derivatives are prepared via multi-step processes involving:
- Formation of formamido-substituted pyrimidines through condensation of diethyl malonate and acetic acid derivatives, followed by nitrosation, reduction, and cyclization with guanidinium hydrochloride.
- Chlorination of hydroxyl-substituted pyrimidines using phosphorus oxychloride in the presence of quaternary ammonium salts as catalysts to obtain dichloropyrimidines with high yield and purity.
Coupling with 3-Ethylpyrazin-2-yl Group
The key step for the title compound is the attachment of the 3-ethylpyrazin-2-yl substituent at the 4-position of the pyrimidine ring. This can be achieved by:
- Reacting the 2-amino-4-chloro-6-methylpyrimidine intermediate with 3-ethylpyrazin-2-yl nucleophile under nucleophilic aromatic substitution conditions.
- The reaction is generally performed in polar aprotic solvents such as acetone or DMF at moderate temperatures (5–60 °C) to optimize yield and purity.
- The use of polar aprotic solvents such as acetone or dimethylformamide is critical for achieving high yields in nucleophilic aromatic substitution steps.
- Temperature control between 5 °C and 60 °C allows for selective substitution without decomposition or side reactions.
- Catalysts such as quaternary ammonium salts improve chlorination efficiency in the preparation of dichloropyrimidine intermediates.
- Purification by precipitation during solvent removal enhances product purity and yield.
- The overall synthetic route is designed to be economically viable and environmentally benign, with high atom economy and minimized by-products.
The preparation of this compound involves a multi-step synthetic process starting from simple precursors like diethyl malonate and acetic acid, progressing through formamido and dichloropyrimidine intermediates, and culminating in nucleophilic aromatic substitution with a 3-ethylpyrazin-2-yl moiety. Optimization of reaction conditions, solvent choice, and catalysts enables high yields and purity, making the synthesis suitable for research and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine exhibit significant biological activities , including:
- Antimicrobial Properties : The compound has shown potential against various pathogens, suggesting its use in developing new antimicrobial agents.
- Antitumor Activity : Studies have indicated that derivatives of pyrimidine can act as inhibitors for various cancer-related pathways, making them candidates for pharmaceutical development .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques used in these studies include:
- Molecular Docking : To predict the interaction between the compound and target proteins.
- In vitro Assays : To evaluate biological activity against specific pathogens or cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Screening : A study highlighted the effectiveness of similar compounds against ESKAPE pathogens, demonstrating their potential in treating resistant infections .
- Cancer Research : Research into pyrimidine derivatives has shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be developed into an effective anticancer agent .
Mechanism of Action
The mechanism of action of 4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Cross-Coupling Reactions
- Suzuki Coupling : describes the synthesis of 6-methylpyrimidin-2-amine derivatives via palladium-catalyzed Suzuki coupling between 4-chloro-6-methylpyrimidin-2-amine and aryl boronic acids. This method achieves moderate yields (30–62%) and is applicable to introducing aromatic groups .
- Nucleophilic Substitution : reports coupling 6-bromo-3-methyl-1H-indazole with 4-chloro-6-methylpyrimidin-2-amine using NaH in DMF, yielding 62% product. This approach is effective for heterocyclic substituents .
Physicochemical Properties
- Solubility: The 3-ethylpyrazine group may reduce aqueous solubility compared to methoxymethyl or aminoazetidine analogs, necessitating formulation optimization for drug delivery .
- Stability : Analogous compounds like MPY2 (a curcumin analog) show enhanced stability in solution when substituted with aromatic groups, suggesting similar benefits for the target compound .
Biological Activity
4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 4 and 6 positions with a 3-ethylpyrazin-2-yl group and a methyl group, respectively. Its molecular formula is C_11H_13N_5, with a molecular weight of approximately 217.26 g/mol. The unique structural characteristics contribute to its interaction with various biological targets.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, studies suggest it may act on kinases that are pivotal in cancer progression and neurodegenerative diseases.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity. This interaction is crucial for understanding its therapeutic implications in treating diseases such as cancer and neurological disorders.
- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties, making it a candidate for further exploration in the context of neurodegenerative conditions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Kinase inhibition leading to reduced tumor growth | |
| Receptor Modulation | Alters receptor signaling pathways | |
| Neuroprotection | Protects neuronal cells from apoptosis |
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Cancer Research : In vitro studies demonstrated that this compound significantly inhibited proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism involved the induction of apoptosis through the modulation of key signaling pathways.
- Neurodegenerative Disease Models : In animal models of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced markers of neuronal damage, indicating its potential utility in treating diseases like Alzheimer's.
- Inflammation Studies : The compound showed promise in reducing inflammatory markers in preclinical models, suggesting it could be beneficial in conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
